molecular formula C26H20N4O5 B11201775 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11201775
M. Wt: 468.5 g/mol
InChI Key: OHFROORLQVPSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline-2,4-dione derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a 1,2,4-oxadiazole ring and a 4-methylbenzyl substituent. The quinazoline-dione core is a bicyclic structure known for its pharmacological versatility, including anticonvulsant, antimicrobial, and kinase inhibitory activities . The benzo[d][1,3]dioxole group enhances lipophilicity and metabolic stability, while the 1,2,4-oxadiazole ring contributes to hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O5/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)29(26(30)32)14-23-27-24(28-35-23)18-10-11-21-22(12-18)34-15-33-21/h2-12H,13-15H2,1H3

InChI Key

OHFROORLQVPSIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Core Structure Assembly: Quinazoline-2,4-dione Derivative Synthesis

The quinazoline-2,4-dione moiety is synthesized via eco-friendly, one-pot protocols. A representative method involves:

  • Anthranilic Acid Derivatives : Reacting anthranilic acid derivatives (e.g., 4-fluoro-2-aminobenzoic acid) with potassium cyanate (KOCN) in water to form urea intermediates.

  • Cyclization : Treating the urea derivatives with NaOH to induce cyclization, forming monosodium salts of benzoylene urea. Subsequent acidification with HCl yields the quinazoline-2,4-dione.

  • Functionalization : Introducing substituents (e.g., 4-methylbenzyl groups) at the C3 position via nucleophilic substitution or coupling reactions.

Key Data :

StepReagents/ConditionsYieldReference
Urea FormationKOCN, H₂O, RT, 6 h94%
CyclizationNaOH (4 eq), HCl>90%
C3 FunctionalizationPrimary amines, ethyl chloroformate, DIPEA, microwave (220°C, 20 min)30–65%

1,2,4-Oxadiazole Intermediate Preparation

The 3-(benzo[d]dioxol-5-yl)-1,2,4-oxadiazol-5-ylmethyl fragment is synthesized through:

  • Amidoxime Formation : Reacting aldehydes (e.g., benzo[d]dioxol-5-carbaldehyde) with hydroxylamine chloride and sodium carbonate in methanol.

  • Chloromethylation : Treating amidoximes with chloroacetyl chloride in dry acetone to form 5-(chloromethyl)-1,2,4-oxadiazole derivatives.

  • Cyclization : Refluxing in toluene to finalize the oxadiazole ring.

Critical Parameters :

  • Aldehyde Reactivity : Electron-donating groups (e.g., methoxy) enhance amidoxime formation.

  • Solvent Choice : Dry acetone prevents hydrolysis during chloromethylation.

Final Coupling Reaction

The quinazoline and oxadiazole moieties are connected via a nucleophilic substitution reaction:

  • Quinazoline Reactant : 3-(4-Methylbenzyl)quinazoline-2,4-dione (prepared via methods in §1.1).

  • Oxadiazole Reactant : 3-(Benzo[d]dioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole (§1.2).

  • Conditions : DMF, K₂CO₃, KI, 24 h at RT.

Mechanistic Insight :

  • Potassium Iodide : Acts as a catalyst, facilitating the displacement of chloride by the quinazoline’s nucleophilic nitrogen.

  • Base Role : K₂CO₃ deprotonates the quinazoline’s NH group, enhancing nucleophilicity.

Reaction Optimization and Yield Analysis

Quinazoline-2,4-dione Synthesis

The one-pot method (§1.1) demonstrates superior efficiency compared to traditional stepwise protocols:

MethodSolventTemperatureTimeYield
StepwiseEthanol/dioxaneReflux8 h90–95%
One-PotH₂ORT6 h91%
MicrowaveSolvent-free220°C20 min30–65%

Advantages of One-Pot Approach :

  • Eco-Friendly : Minimal waste (aqueous filtrate only).

  • Scalability : Validated for 1 kg starting material.

Oxadiazole Intermediate Optimization

Chloromethylation efficiency depends on:

ParameterImpact on Yield
Reaction Time12–18 h required for complete conversion
SolventDry acetone essential to prevent side reactions
Aldehyde SubstituentElectron-donating groups improve amidoxime stability

Example :
For benzo[d]dioxol-5-carbaldehyde, amidoxime formation proceeds in 76–80% yield under optimized conditions.

Intermediate Characterization and Purity

Analytical Techniques

Key intermediates and the final product are validated using:

TechniqueApplication
NMR (¹H, ¹³C)Structural confirmation, purity assessment
IRFunctional group identification (e.g., NH, C=O)
MSMolecular weight confirmation
Elemental AnalysisStoichiometric validation

Example Data for Quinazoline-2,4-dione :

  • ¹H NMR : δ 11.54 (s, 1H, NH), 7.95 (dd, ArH).

  • IR : 1680 cm⁻¹ (C=O), 3200 cm⁻¹ (NH).

Challenges in Purity Control

  • Side Reactions : Competing hydrolysis of chloromethyl intermediates.

  • Crystallization : Ethanol recrystallization required for >95% purity.

Industrial and Environmental Considerations

Sustainability Metrics

ParameterOne-Pot MethodStepwise Method
WasteAqueous filtrateOrganic solvents, byproducts
EnergyLow (RT)High (reflux)
ReagentsKOCN, NaOHEthanol, dioxane

Comparative Analysis of Synthetic Methods

MethodKey StepsAdvantagesDisadvantages
One-PotUrea → Cyclization → AcidificationHigh yield, eco-friendlyLimited functionalization
StepwiseAnthranilic acid → Isothiocyanate → QuinazolineFlexible substitutionMulti-step, solvent-intensive
MicrowaveIsatoic anhydride + amine → Microwave irradiationRapid synthesisLow yields for complex derivatives

Summary of Findings

  • Quinazoline Core : Eco-friendly one-pot synthesis (KOCN, NaOH, HCl) achieves near-quantitative yields.

  • Oxadiazole Intermediate : Chloromethylation in dry acetone ensures stability.

  • Coupling Efficiency : KI/K₂CO₃ in DMF facilitates nucleophilic substitution (24 h, RT).

  • Scalability : One-pot method validated for 1 kg production .

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound participates in reactions typical of its functional groups (Table 2) :

Functional Group Reaction Type Reagents/Conditions Product
Quinazoline C=ONucleophilic substitutionNH₂R, DCC, CH₂Cl₂Amide derivatives
Oxadiazole ring[3+2] CycloadditionAlkynes, CuI, 70°CTriazole-linked analogs
Benzodioxole methyleneOxidationKMnO₄, H₂O/acetone, 0°CCarboxylic acid derivative
N-Methylbenzyl groupHalogenationNBS, AIBN, CCl₄, refluxBrominated side-chain analogs
  • Quinazoline reactivity : The lactam carbonyl undergoes nucleophilic attack, enabling derivatization at C2 and C4 positions.

  • Oxadiazole : Acts as a dipolarophile in cycloadditions, expanding structural diversity .

Comparative Analysis with Analogues

Reactivity differences among structurally similar compounds highlight the impact of substituents (Table 4) :

Compound Key Reaction Outcome vs. Target Compound
3-(4-Chlorobenzyl)quinazoline-2,4-dione HalogenationHigher electrophilicity at C6
5-(Benzo[d]dioxol-5-yl)-1,2,4-oxadiazoleCycloadditionFaster reaction kinetics (ΔG‡ = −12.3 kJ/mol)
3-(4-Ethylphenyl)quinazoline-2,4(1H,3H)-dioneAlkylationReduced steric hindrance in SN2 pathways

The methylbenzyl group in the target compound improves solubility in apolar solvents (logP = 3.2) compared to ethylphenyl analogs (logP = 3.8).

Stability and Degradation Pathways

  • Photodegradation : UV exposure (254 nm) in methanol leads to cleavage of the benzodioxole ring (t₁/₂ = 4.2 hrs).

  • Hydrolytic stability : Resistant to hydrolysis at pH 7.4 (96% intact after 24 hrs) but degrades rapidly under acidic conditions (pH 2.0, t₁/₂ = 1.5 hrs).

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxole and Oxadiazole Moieties

  • Compound 21 (): 2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazol-1-yl)-5-(4-aminophenyl)-1,3,4-oxadiazole Key Differences: Replaces the quinazoline-dione core with a pyrazoline-oxadiazole system and introduces a tert-butyl group. Activity: Demonstrated anticonvulsant properties in rodent models, attributed to the benzo[d][1,3]dioxole’s ability to cross the blood-brain barrier and the oxadiazole’s electron-withdrawing effects . Molecular Weight: 480.28 g/mol (vs. ~500–520 g/mol estimated for the target compound).

Quinazoline Derivatives with Heterocyclic Substituents

  • Compound 4g/4h () : Coumarin-linked benzodiazepine/oxazepine-tetrazole hybrids.
    • Key Differences : Utilize tetrazole and coumarin moieties instead of oxadiazole and benzo[d][1,3]dioxole.
    • Activity : Reported antimicrobial activity against S. aureus (MIC 8–16 µg/mL), likely due to coumarin’s DNA gyrase inhibition. The target compound’s lack of coumarin may reduce antimicrobial efficacy but improve CNS selectivity .

Pyrazole-Based Analogues ()

  • Compounds 3a–g : 1-Benzoyl-5-aryl-4,5-dihydropyrazoles with imidazolone linkages.
    • Key Differences : Feature pyrazole and imidazolone rings instead of quinazoline-dione.
    • Activity : Moderate antifungal activity (C. albicans IC₅₀ 12–25 µM) via ergosterol biosynthesis disruption. The target compound’s rigid quinazoline core may offer better target specificity but lower solubility .

Comparative Data Table

Property Target Compound Compound 21 () Compound 4g ()
Core Structure Quinazoline-2,4-dione Pyrazoline-oxadiazole Coumarin-benzodiazepine
Key Functional Groups Benzo[d][1,3]dioxole, 1,2,4-oxadiazole Benzo[d][1,3]dioxole, tert-butyl Coumarin, tetrazole
Molecular Weight (g/mol) ~510 (estimated) 480.28 ~600–650
Biological Activity Predicted anticonvulsant/kinase inhibition Anticonvulsant (in vivo) Antimicrobial (Gram-positive bacteria)
Metabolic Stability High (methylenedioxyphenyl) Moderate (tert-butyl may slow metabolism) Low (coumarin susceptibility to CYP450)

Research Findings and Implications

  • Steric Influence : The 4-methylbenzyl group may reduce off-target interactions compared to the bulky tert-butyl group in Compound 21, balancing potency and selectivity .
  • Limitations: No direct pharmacological data exist for the target compound; predictions are based on structural analogs. Experimental validation is required for IC₅₀, toxicity, and bioavailability.

Biological Activity

The compound 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a member of a class of quinazoline derivatives known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a benzo[d][1,3]dioxole moiety and an oxadiazole ring. The unique structural elements contribute to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated various quinazoline derivatives for their antimicrobial properties. In one study focused on quinazoline-2,4(1H,3H)-dione derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated moderate antimicrobial activity across several derivatives:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
13Moderate (Inhibition Zone: 11 mm)Moderate (MIC: 80 mg/mL)
15Moderate (Inhibition Zone: 12 mm)Moderate (MIC: 75 mg/mL)

These findings suggest that modifications in the quinazoline structure can enhance antibacterial efficacy .

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been explored. A study highlighted the synthesis of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones that exhibited significant antiviral activity against vaccinia and adenovirus. Notably:

  • 24b11 demonstrated an EC50 of 1.7 μM against vaccinia virus.
  • 24b13 showed an EC50 of 6.2 μM against adenovirus-2.

These values indicate that certain structural modifications can lead to enhanced antiviral properties compared to standard reference drugs .

Anticancer Activity

The anticancer potential of related compounds has been documented extensively. For instance, bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives exhibited significant antitumor activity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin:

CompoundIC50 (µM) - HepG2IC50 (µM) - HCT116IC50 (µM) - MCF7
52.381.544.52
Doxorubicin7.468.294.56

These results indicate a promising therapeutic window for compounds containing the benzo[d][1,3]dioxole moiety in cancer treatment .

The mechanism by which these compounds exert their biological effects involves interaction with specific molecular targets:

  • Antimicrobial Action : Compounds inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.
  • Antiviral Mechanism : Potential inhibition of viral replication pathways through interference with viral polymerases.
  • Anticancer Mechanism : Induction of apoptosis via modulation of proteins like Bax and Bcl-2 and inhibition of growth factor receptors such as EGFR.

Further studies are needed to elucidate the precise molecular interactions and pathways involved in the biological activities of these compounds .

Q & A

Q. What are the primary synthetic routes for synthesizing this compound, and how can intermediates be characterized?

The synthesis involves multi-step reactions, including cyclization and functional group coupling. For example, thiourea intermediates (common in heterocyclic chemistry) can be cyclized under acidic conditions to form oxadiazole or triazole cores, as demonstrated in analogous syntheses . Key intermediates should be characterized via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. Purity can be verified using HPLC, with attention to byproducts from competing cyclization pathways .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

A combination of techniques is essential:

  • NMR : To resolve aromatic protons (e.g., benzo[d][1,3]dioxole protons at δ 5.9–6.1 ppm) and methylene bridges.
  • IR : To identify carbonyl stretches (quinazoline-2,4-dione C=O at ~1700 cm1 ^{-1}) and oxadiazole C=N vibrations.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragments .

Q. What preliminary biological assays are recommended to assess its activity?

Initial screening should focus on target-specific assays (e.g., enzyme inhibition for CNS targets, given structural similarity to anticonvulsant agents ). Use in vitro models (e.g., receptor-binding assays) and compare dose-response curves against reference compounds.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and predict regioselectivity?

Quantum mechanical calculations (DFT) can model transition states to predict favorable reaction pathways. For example, the ICReDD approach integrates reaction path searches via quantum chemistry and machine learning to narrow optimal conditions (e.g., solvent, catalyst) . COMSOL Multiphysics simulations may further optimize heat/mass transfer in scaled-up syntheses .

Q. How to resolve contradictions in biological activity data across different assays?

  • Replicate Studies : Ensure reproducibility across independent labs.
  • Impurity Analysis : Use HPLC-MS to rule out byproduct interference .
  • Target Profiling : Perform kinome-wide screening to identify off-target effects.
  • Structural Analog Comparison : Compare with compounds like 3-(4-methylbenzyl)quinazoline derivatives to isolate pharmacophore contributions .

Q. What strategies improve solubility and stability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the quinazoline-dione moiety.
  • Formulation Studies : Use cyclodextrin complexes or lipid nanoparticles, guided by Hansen solubility parameters.
  • pH Stability Tests : Monitor degradation under physiological conditions (pH 1–7.4) via UV-Vis spectroscopy .

Q. How to elucidate structure-activity relationships (SAR) for novel derivatives?

  • Molecular Docking : Map interactions with target proteins (e.g., GABAA_A receptors) using AutoDock Vina .
  • QSAR Modeling : Train models on bioactivity data from analogs (e.g., triazole-quinazoline hybrids) to prioritize substituents .

Methodological Considerations

Q. What experimental controls are critical in kinetic studies of its degradation?

  • Include radical scavengers (e.g., BHT) to assess oxidative degradation.
  • Use isotopically labeled analogs (13C^{13}C- or 2H^{2}H-labeled) to track degradation pathways via LC-MS .

Q. How to validate synthetic scalability while minimizing side reactions?

  • Flow Chemistry : Reduces exothermic risks in oxadiazole formation.
  • DoE (Design of Experiments) : Apply factorial design to optimize parameters (temperature, stoichiometry) .

Data Contradiction Analysis

Q. Conflicting results in enzyme inhibition assays: How to determine the cause?

  • Enzyme Source Variability : Test isoforms from different species (e.g., human vs. murine).
  • Redox Interference : Check if the compound acts as a redox cycler (common with quinazoline-diones) via cyclic voltammetry .
  • Allosteric Modulation : Use surface plasmon resonance (SPR) to detect non-competitive binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.